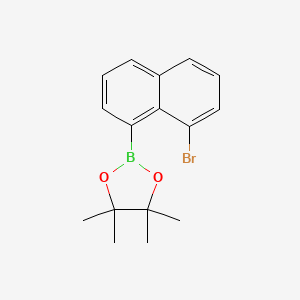
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromonaphthalene moiety attached to a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with a boronic acid or ester. In this case, 8-bromonaphthalene is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) and water mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it acts as a boron reagent.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or esters.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), water, and sometimes toluene.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Boronic acids or esters.
Wissenschaftliche Forschungsanwendungen
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique electronic properties.
Medicinal Chemistry: Employed in the synthesis of potential pharmaceutical compounds.
Biological Studies: Used in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8-Bromonaphthalen-1-yl)trimethylsilane: Similar in structure but contains a trimethylsilane group instead of a dioxaborolane ring.
(8-Bromonaphthalen-1-yl)methanol: Contains a hydroxyl group instead of a dioxaborolane ring.
Uniqueness
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.
Eigenschaften
Molekularformel |
C16H18BBrO2 |
|---|---|
Molekulargewicht |
333.0 g/mol |
IUPAC-Name |
2-(8-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)12-9-5-7-11-8-6-10-13(18)14(11)12/h5-10H,1-4H3 |
InChI-Schlüssel |
BHXJKJKWQHGPNH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


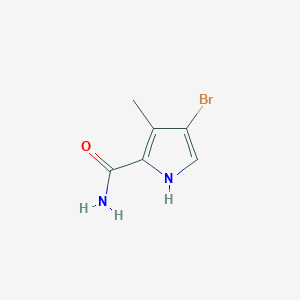


![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
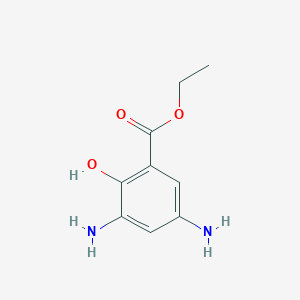
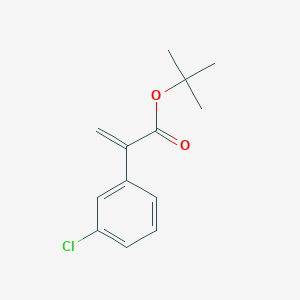

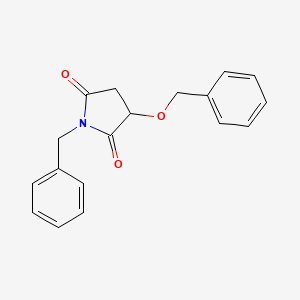
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
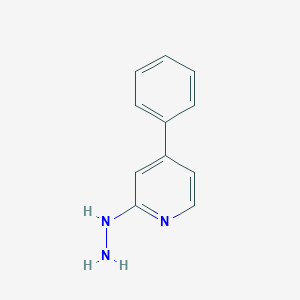
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
